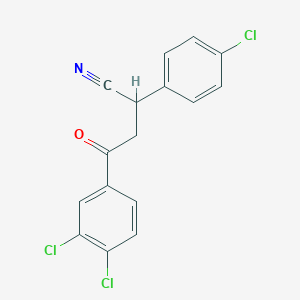

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile (2-CPD) is a nitrile compound that has been studied extensively for its potential applications in various scientific fields. It is a colorless solid compound with a molecular weight of 302.97 g/mol. 2-CPD is a synthetic compound that is composed of four different molecules: two chlorine atoms, one phenyl group, and one oxobutane group. 2-CPD has been used in research for its potential applications in drug design, medicinal chemistry, and biochemistry.

Applications De Recherche Scientifique

Spectroscopic and Structural Characterization

Research on compounds closely related to 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile, such as 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, has involved detailed DFT and TD-DFT/PCM calculations. These studies have been aimed at determining molecular structure, spectroscopic characterization, and investigating NLO (Nonlinear Optical) and NBO (Natural Bond Orbital) analyses. The findings suggest potential applications in the fields of biological potentials and corrosion inhibition, highlighting the compound's versatility beyond its basic chemical properties (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photocatalytic and Photoelectrochemical Applications

Research on 4-chlorophenol, a structurally similar compound, has led to the development of sensitive photoelectrochemical sensors for detecting toxic chlorinated organic pollutants. The study designed a sensor based on the heterojunction between BiPO4 nanocrystal and BiOCl nanosheet, demonstrating enhanced photoelectrochemical performance due to effective separation of photoinduced electron-hole pairs. This work signifies the potential for developing effective analytical methods for monitoring chlorophenolic compounds in water, showcasing the environmental applications of related chemical research (Yan et al., 2019).

Environmental Degradation and Removal

The removal and degradation of chlorophenolic compounds from the environment have been a significant focus of scientific research, given their toxicity and persistence. Advanced oxidation processes based on redox cycles, such as the Cr(III)/Cr(VI) system, have been explored for the oxidative degradation of 4-chlorophenol, a related compound. These studies highlight the potential for applying similar chemical principles in developing advanced oxidation technologies for the removal of toxic pollutants from water, thereby contributing to environmental protection and sustainability (Bokare & Choi, 2011).

Molecular Docking and Biological Activity

Further investigations into structurally related compounds have explored their biological activities through molecular docking studies. Research on derivatives like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid has provided insights into their potential inhibitory effects on biological targets such as the Placenta growth factor (PIGF-1). Such studies offer a foundation for the development of novel pharmaceuticals and therapeutic agents, demonstrating the broader implications of research on chlorophenyl compounds in the medical and pharmaceutical fields (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3NO/c17-13-4-1-10(2-5-13)12(9-20)8-16(21)11-3-6-14(18)15(19)7-11/h1-7,12H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUMTAITXAMYOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)

![5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one](/img/structure/B2658512.png)

![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2658514.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2658517.png)

![2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2658518.png)